O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride typically involves the reaction of 4-chloro-3-methylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures efficient production with minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids are used for substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The compound can also form complexes with metal ions, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- O-(4-Chloro-3-methylphenyl)methylhydroxylamine
- O-(4-Chloro-3-methylphenyl)hydroxylamine
Comparison: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility and stability. Compared to its analogs, this compound exhibits different reactivity and properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89232-67-7 |
---|---|
Molekularformel |
C7H9Cl2NO |
Molekulargewicht |
194.06 g/mol |
IUPAC-Name |
O-(4-chloro-3-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H |
InChI-Schlüssel |
IKAOBEWISIEKPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)ON)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.